molecular formula C26H35FN3O8P B11930726 YM 758 Phosphate

YM 758 Phosphate

Cat. No.: B11930726
M. Wt: 567.5 g/mol
InChI Key: GOSPWYZUKBDHLN-FAVHNTAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

YM 758 Phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

    Hydration: This reaction involves the addition of water to the compound.

    Demethylation: This reaction involves the removal of a methyl group from the compound.

The major products formed from these reactions include hydroxylated, oxidized, and demethylated derivatives of this compound .

Scientific Research Applications

YM 758 Phosphate has a wide range of scientific research applications:

Mechanism of Action

YM 758 Phosphate exerts its effects by inhibiting the If current, a key component in the regulation of heart rate. This inhibition leads to a decrease in heart rate and oxygen consumption by heart muscle. The molecular targets of this compound include the If channels in the sinoatrial node of the heart. The pathways involved in its mechanism of action include the modulation of ion flow through these channels, leading to a reduction in the pacemaker activity of the heart .

Comparison with Similar Compounds

YM 758 Phosphate is unique compared to other If channel inhibitors due to its specific molecular structure and high selectivity for If channels. Similar compounds include:

This compound stands out due to its unique combination of high selectivity, efficacy, and favorable pharmacokinetic profile .

Properties

Molecular Formula

C26H35FN3O8P

Molecular Weight

567.5 g/mol

InChI

InChI=1S/C26H32FN3O4.HO4P.H2/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-4-5(2)3;/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);1H;1H/t20-;;/m1../s1

InChI Key

GOSPWYZUKBDHLN-FAVHNTAZSA-N

Isomeric SMILES

[HH].COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OOP(=O)=O

Canonical SMILES

[HH].COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OOP(=O)=O

Origin of Product

United States

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